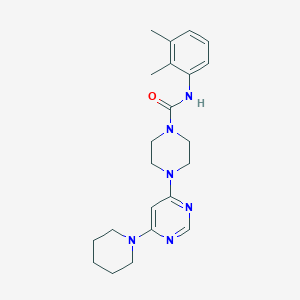

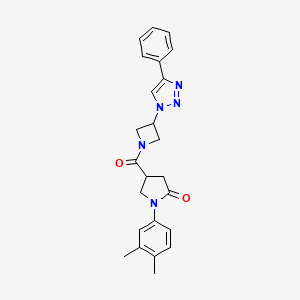

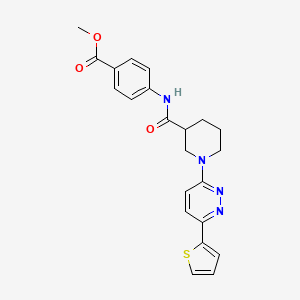

1-(3-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Chlorophenyl)piperazine (mCPP) is a piperazine derivative and is the major metabolite of Trazodone, Nefazodone, and Etoperidone . mCPP has stimulant and hallucinogenic properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of mCPP include a melting point of 210-214 °C (dec.) (lit.), density of 1,193g/cm, refractive index of 1,598-1,600, and flash point of 9℃ . It’s soluble in methanol .

科学的研究の応用

Synthesis and Reactivity

The compound "1-(3-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde" belongs to a class of chemicals that includes pyrroles, which are heterocyclic aromatic organic compounds. Research has shown that pyrroles can undergo various chemical transformations, providing a wide range of applications in organic synthesis.

Chemical Transformations

Research demonstrates the versatility of pyrrole derivatives in chemical reactions. For example, a study highlighted the acid-catalyzed ring closures and transformations of 3-aryloxy-4-oxoazetidine-2-carbaldehydes into dihydrochromeno[3,2-b]azet-2(1H)-ones and related compounds, showcasing the potential for creating complex heterocyclic structures from simpler pyrrole derivatives (Bertha et al., 1998).

One-Pot Synthesis

A study on the one-pot synthesis of highly substituted pyrroles using nano copper oxide as an efficient catalyst emphasizes the role of pyrrole derivatives in facilitating straightforward and efficient synthesis methods for complex organic compounds (Saeidian et al., 2013).

Applications in Materials Science and Pharmacology

Pyrrole derivatives have found applications in materials science and pharmacology due to their unique properties and biological activities.

Single-Molecule Magnets

The use of pyrrole derivatives in the synthesis of high nuclearity barrel-like single molecule magnets showcases the potential of these compounds in the development of new materials with significant applications in data storage and quantum computing (Giannopoulos et al., 2014).

Antimicrobial Evaluation

Novel thiohydrazonates and pyrazolo[3,4-b]pyridines derived from pyrrole carbaldehydes have been evaluated for their antimicrobial activities, indicating the role of pyrrole derivatives in the development of new antimicrobial agents (Mekky & Sanad, 2019).

作用機序

Safety and Hazards

mCPP may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

将来の方向性

特性

IUPAC Name |

1-(3-chlorophenyl)-2,4,5-trimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-10(2)16(11(3)14(9)8-17)13-6-4-5-12(15)7-13/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUABYSDZMOGBBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C=O)C)C2=CC(=CC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Chlorothiophen-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2712601.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2712607.png)

![N-cyclohexyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2712609.png)

![N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2712616.png)